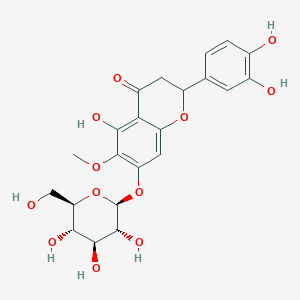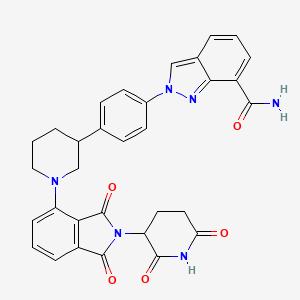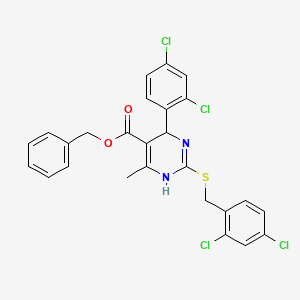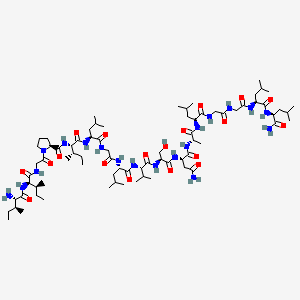
Biotin-PEG8-Alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG8-Alkyne is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin, with a polyethylene glycol (PEG) linker and a terminal alkyne group. This combination makes it a versatile tool in biochemical research, particularly in applications involving affinity-based assays and click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-Alkyne typically involves the conjugation of biotin with a PEG linker that has an alkyne functional group. The process often starts with the activation of biotin, followed by its reaction with a PEG derivative. The terminal alkyne group is introduced through a subsequent reaction step. Common reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in controlled environments to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG8-Alkyne primarily undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The CuAAC reaction requires a copper(I) catalyst, often in the form of copper sulfate and a reducing agent like sodium ascorbate. The reaction is typically carried out in aqueous conditions at room temperature .
Major Products Formed
The primary product of the CuAAC reaction involving this compound is a triazole-linked bioconjugate. This product retains the biotin’s affinity for avidin and the PEG linker’s solubility properties, making it useful for various biochemical applications .
Scientific Research Applications
Biotin-PEG8-Alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of bioconjugates.
Biology: Facilitates the study of protein-protein interactions through pull-down assays.
Medicine: Employed in the development of targeted drug delivery systems.
Industry: Utilized in the production of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Biotin-PEG8-Alkyne involves its ability to form strong, non-covalent interactions with avidin, streptavidin, or neutravidin proteins. The PEG linker enhances the solubility and reduces steric hindrance, while the alkyne group allows for specific bioconjugation through click chemistry .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG-NHS: Similar in structure but contains an NHS ester instead of an alkyne group.
Biotin-PEG-Azide: Contains an azide group, making it suitable for click chemistry with alkynes.
Biotin-PEG-Mal: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness
Biotin-PEG8-Alkyne is unique due to its terminal alkyne group, which allows for highly specific and efficient click chemistry reactions. This specificity makes it particularly valuable in applications requiring precise bioconjugation .
Properties
Molecular Formula |
C29H51N3O10S |
|---|---|
Molecular Weight |
633.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H51N3O10S/c1-2-8-35-10-12-37-14-16-39-18-20-41-22-23-42-21-19-40-17-15-38-13-11-36-9-7-30-27(33)6-4-3-5-26-28-25(24-43-26)31-29(34)32-28/h1,25-26,28H,3-24H2,(H,30,33)(H2,31,32,34)/t25-,26-,28-/m0/s1 |
InChI Key |
LUODKPCCPPQSDH-NSVAZKTRSA-N |
Isomeric SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)


![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)






![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)

